2,2-Difluoroethanol

Übersicht

Beschreibung

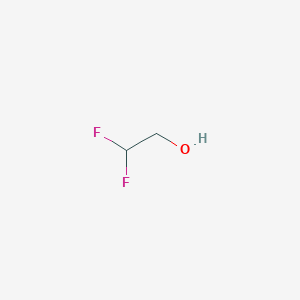

2,2-Difluoroethanol is a chemical compound with the molecular formula C2H4F2O. It is a colorless liquid characterized by its two fluorine atoms attached to the ethyl group. This compound is known for its use as a solvent and reagent in various chemical reactions. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals .

Synthetic Routes and Reaction Conditions:

From 2,2-Dichloroethanol: One method involves reacting 2,2-dichloroethanol with potassium fluoride in a high-boiling ethylene glycol solvent.

From Ethylene Oxide and Hydrogen Fluoride: Another method involves the addition of ethylene oxide and hydrogen fluoride.

From 1-Chloro-2,2-Difluoroethane: This method involves reacting 1-chloro-2,2-difluoroethane with an alkali metal salt of formic acid or acetic acid in a suitable solvent to give the corresponding 2,2-difluoroethyl formate or 2,2-difluoroethyl acetate, followed by transesterification in the presence of an alcohol and optionally a base.

Industrial Production Methods:

- The industrial production of this compound typically involves the reaction of 1-chloro-2,2-difluoroethane with an alkali metal salt of formic acid or acetic acid, followed by transesterification .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form difluoroacetaldehyde or difluoroacetic acid.

Reduction: It can be reduced to form difluoroethane.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride can be used.

Substitution: Copper iodide and 8-hydroxyquinoline in the presence of potassium tert-butoxide are used for arylated etherification.

Major Products Formed:

Oxidation: Difluoroacetaldehyde, difluoroacetic acid.

Reduction: Difluoroethane.

Substitution: Difluoroethyl aryl ethers.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate for Fluorinated Compounds

2,2-Difluoroethanol is primarily utilized as an intermediate in the synthesis of various fluorinated compounds. It serves as a building block for the production of herbicides, insecticides, and pharmaceutical agents. For instance, it is involved in synthesizing penoxsulam, a widely used herbicide .

Solvent Properties

Due to its polar nature and ability to dissolve a wide range of organic compounds, DFE is often employed as a solvent in chemical reactions. Its use in solvent systems enhances reaction efficiency and product yield. A study demonstrated that DFE can effectively dissolve various substrates in liquid-liquid equilibrium systems .

Pharmaceutical Applications

Medicinal Chemistry

In the pharmaceutical industry, this compound is used to create difluoroethoxy derivatives that have potential therapeutic effects. These derivatives can act as inhibitors for certain enzymes such as mPGE synthetase and PDE-4, which are implicated in inflammatory diseases . The compound's structure allows for modifications that enhance biological activity while maintaining low toxicity profiles.

Case Study: Drug Development

A notable application of DFE in drug development involves its use in synthesizing novel compounds with anti-inflammatory properties. Researchers have reported that difluoroethanol derivatives exhibit significant inhibition of inflammatory pathways, making them candidates for further clinical development .

Material Science

Polymer Synthesis

DFE is also significant in materials science, particularly in the synthesis of fluoropolymers. By incorporating difluoroethanol into polymer matrices, researchers can enhance properties such as thermal stability and chemical resistance. The reaction of DFE with methacrylic acid produces difluoroethyl methacrylate, which can be polymerized to form advanced materials used in coatings and adhesives .

Table: Comparison of Solvents Used with this compound

| Solvent Type | Conversion Rate (%) | Reaction Time (h) |

|---|---|---|

| Tetrahydrofuran (THF) | >99 | 1 |

| Glycol Dimethyl Ether | >99 | 1 |

| Toluene | >99 | 1 |

This table illustrates the efficiency of different solvents when used with DFE in chemical reactions, highlighting its versatility.

Agricultural Chemicals

Pesticide Formulation

In agriculture, this compound is utilized in formulating pesticides and herbicides due to its effectiveness as a solvent and intermediate. Its role in synthesizing active ingredients for pest control products has been well documented. The compound's ability to enhance the solubility and stability of these formulations contributes to their efficacy in agricultural applications .

Wirkmechanismus

The mechanism of action of 2,2-difluoroethanol involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

2,2,2-Trifluoroethanol: Similar in structure but with three fluorine atoms instead of two.

2,2-Dichloroethanol: Similar in structure but with chlorine atoms instead of fluorine.

Uniqueness:

- 2,2-Difluoroethanol is unique due to its specific reactivity and applications in the synthesis of fluorinated compounds. Its two fluorine atoms provide distinct chemical properties that are valuable in various industrial and research applications .

Biologische Aktivität

2,2-Difluoroethanol (DFE), with the molecular formula C₂H₄F₂O, is a fluorinated alcohol characterized by its two fluorine atoms attached to the second carbon of the ethyl group. This unique structure imparts distinct chemical properties and biological activities, making it a subject of interest in various fields, including medicinal chemistry and environmental science.

- Molecular Formula : C₂H₄F₂O

- Appearance : Colorless liquid with a distinctive odor

- Boiling Point : 95-96°C

- Solubility : Good solubility in various organic solvents

- Flammability : Highly flammable

The presence of fluorine significantly alters the physical and chemical properties of DFE compared to non-fluorinated alcohols, affecting its reactivity and interactions with biological systems.

Enzyme Interaction and Metabolic Pathways

Research indicates that this compound can influence enzyme activity and metabolic pathways. Its role as a solvent in biochemical reactions allows it to interact with various biological molecules, potentially affecting their function. For instance, studies have shown that DFE can modify the activity of certain enzymes, leading to altered metabolic processes within cells .

Toxicity and Safety

Despite its potential applications, this compound poses certain hazards. It is classified as an acute toxin and an irritant. Inhalation or ingestion can lead to adverse health effects, emphasizing the need for caution when handling this compound . The toxicity profile necessitates further investigation into its safe usage limits in laboratory and industrial settings.

Case Studies and Research Findings

-

Synthesis of Fluorinated Analogs :

A series of 2,2-difluoro-2-arylethylamines were synthesized as analogs of octopamine and noradrenaline. These compounds were designed to explore bioisosteric exchanges where hydroxy groups were replaced by fluorine atoms. Preliminary docking studies indicated varying degrees of compatibility with adrenergic receptors, suggesting potential biological activity similar to natural catecholamines . -

Microbial Degradation Studies :

Research has also focused on the biodegradability of fluorinated compounds like DFE. A study screened Actinobacteria for their ability to degrade fluorinated materials, highlighting the environmental implications of using such compounds . Understanding microbial interactions with DFE can inform strategies for bioremediation in contaminated environments. -

In Silico Studies :

Computational modeling has been employed to predict the behavior of DFE derivatives in biological systems. For example, in silico docking studies assessed the interaction of synthesized fluorinated analogs with β2-adrenergic receptors, providing insights into their potential pharmacological effects .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethanol | C₂H₅OH | Common alcohol; widely used as a solvent |

| 1,1-Difluoroethanol | C₂H₄F₂O | Similar structure but different fluorine placement |

| 1,1,1-Trifluoroethanol | C₂H₃F₃O | Contains three fluorine atoms; higher reactivity |

| Trichloroethanol | C₂HCl₃O | Halogenated alcohol; used in industrial applications |

The unique arrangement of fluorine atoms in DFE distinguishes it from other alcohols and fluorinated compounds, impacting its reactivity and biological interactions.

Eigenschaften

IUPAC Name |

2,2-difluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4F2O/c3-2(4)1-5/h2,5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOGSDFLJZPNWHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90189459 | |

| Record name | 2,2-Difluoroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359-13-7 | |

| Record name | Difluoroethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Difluoroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Difluoroethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.